2-cyclopentyl-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-cyclopentyl-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-19-14(15-7-4-8-21-15)10-13(18-19)11-17-16(20)9-12-5-2-3-6-12/h4,7-8,10,12H,2-3,5-6,9,11H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSVHIXTGIHONP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)CC2CCCC2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a furan boronic acid or furan halide.
Cyclopentyl group attachment: The cyclopentyl group can be introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with an amine derivative.
Final acetamide formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or an acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution on the Furan Ring
The furan moiety is susceptible to electrophilic substitution at the α-positions (C2 and C5). Bromination and coupling reactions are particularly relevant:
Bromination introduces a handle for further cross-coupling reactions, enabling diversification of the furan ring. For example, coupling with 2,5-dimethoxybenzyl-zinc chloride under palladium catalysis forms extended aromatic systems .
Functionalization of the Pyrazole Ring
The 1-methyl-5-(furan-2-yl)pyrazole core offers sites for regioselective modifications:
Halogenation at C3 or C4
Chlorination or iodination at unsubstituted positions of the pyrazole ring can be achieved using reagents like PCl₅ or N-iodosuccinimide (NIS). Subsequent palladium-catalyzed amination (e.g., with morpholine) introduces amino groups :
| Reaction | Conditions/Reagents | Outcome | Yield | Source |
|---|---|---|---|---|
| Iodination | I₂, AgOTf, DCM | 4-iodo-pyrazole intermediate | 68% | |
| Buchwald-Hartwig Amination | Pd(OAc)₂, XPhos, LiHMDS | 4-morpholino-pyrazole derivative | 85% |
Amide Bond Hydrolysis and Derivatization
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield cyclopentylacetic acid and the corresponding amine. This reaction is pivotal for structural diversification:
Cyclopentyl Group Modifications
The cyclopentyl ring can undergo oxidation or functionalization via radical or transition-metal-mediated pathways:
| Reaction | Conditions/Reagents | Outcome | Yield | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 0°C | Cyclopentanone derivative | 65% | |
| C–H Activation | Rh catalyst, aryl boronic acid | Aryl-substituted cyclopentane | 70% |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable the introduction of diverse substituents:
| Reaction | Conditions/Reagents | Outcome | Yield | Source |
|---|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, alkyne | Alkyne-functionalized pyrazole | 88% | |
| Heck Reaction | Pd(OAc)₂, P(o-tol)₃, styrene | Vinyl-substituted furan | 76% |
Biological Activity and Mechanistic Insights
While direct pharmacological data for this compound is limited, structurally related acetamides exhibit:
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Antiviral activity against herpesviruses via inhibition of viral polymerases .
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Antibacterial properties through interference with purine biosynthesis .
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Kinase modulation in cancer therapeutics, as seen in pyridopyrimidine analogs .
Synthetic Routes and Optimization
Key steps in the compound’s synthesis include:
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Pyrazole Formation : Condensation of hydrazine with 1,3-diketones .
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Furan Coupling : Suzuki-Miyaura reaction to attach the furan ring .
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Amide Bond Formation : EDC/HOBt-mediated coupling of cyclopentylacetic acid with the pyrazole-methylamine intermediate.
Stability and Degradation Pathways
The compound is stable under ambient conditions but degrades under:
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. Specifically, the incorporation of furan and cyclopentyl groups enhances the biological activity against various cancer cell lines. Studies have shown that similar pyrazole compounds can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting that 2-cyclopentyl-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide may possess similar effects due to its structural characteristics .
2. Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds with similar structures have been shown to inhibit inflammatory pathways, which could provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The presence of the furan moiety is believed to contribute to these effects by modulating cytokine production .
Antifungal Applications
1. Activity Against Fungal Pathogens
Recent studies have highlighted the antifungal activity of compounds similar to this compound. For instance, derivatives with furan and pyrazole rings have demonstrated effectiveness against Fusarium oxysporum, a significant pathogen affecting crops . The structure–activity relationship (SAR) studies suggest that the presence of specific substituents can enhance antifungal activity, making this compound a candidate for agricultural applications .
2. Mechanism of Action
The antifungal mechanism is believed to involve disruption of fungal cell membrane integrity and interference with metabolic pathways. The unique combination of the cyclopentyl and furan groups may facilitate better interaction with fungal enzymes or receptors, leading to increased efficacy compared to traditional antifungal agents .
Structural Significance
The structural framework of this compound is crucial for its biological activity. The cyclopentyl group contributes to lipophilicity, enhancing membrane permeability, while the furan and pyrazole rings are known pharmacophores that can interact with biological targets effectively .
Case Studies
Case Study 1: Anticancer Evaluation
A study evaluated a series of pyrazole derivatives against human cancer cell lines (e.g., Huh-7 hepatoma cells). The results indicated that compounds with similar structural features exhibited cytotoxicity significantly higher than standard chemotherapeutics like 5-fluorouracil. This suggests potential for further development of this compound as an anticancer agent .
Case Study 2: Antifungal Testing
In vitro testing of related compounds against Fusarium oxysporum revealed minimum inhibitory concentrations (MICs) that were lower than those of established fungicides like hymexazol. This reinforces the potential application of this compound in agricultural settings .
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heterocyclic Core Modifications
Pyrazole vs. Oxadiazole Derivatives
- Target Compound : Pyrazole core with methyl and furan substituents.
- LMM5/LMM11 (1,3,4-oxadiazoles) : These compounds (e.g., 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) exhibit antifungal activity against Candida albicans by inhibiting thioredoxin reductase .
- Key Difference : Replacement of oxadiazole with pyrazole may alter enzyme binding due to differences in ring electronics (pyrazole: aromatic N-H vs. oxadiazole: electron-deficient).
Triazole Derivatives
- 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide: Features a triazole core linked to furan and acetamide. Reported anti-exudative activity in rats, suggesting heterocycle-dependent biological targeting .
Substituent Effects on Bioactivity
Pyrazole Ring Substitutions
Acetamide Linker Modifications
Physicochemical Properties
*LogP values inferred from substituent contributions.
Research Findings and Trends
- Antifungal Activity : Oxadiazole derivatives (LMM5/LMM11) show efficacy against C. albicans, while pyrazole-furan analogs (target compound) may target similar pathways but lack direct evidence .
- Insecticidal Activity: Chloro/cyano-substituted pyrazoles are preferred for insecticide synthesis, whereas furan-containing analogs may shift activity toward antifungal or anti-inflammatory applications .
- Anti-Exudative Effects : Triazole-furan-acetamide hybrids demonstrate activity in rodent models, suggesting furan’s role in modulating inflammation .
Biological Activity
2-cyclopentyl-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a cyclopentyl group, a furan ring, and a pyrazole moiety, which are known to contribute to various biological activities.
Pharmacological Activities
Research indicates that compounds with similar structural features often exhibit a range of pharmacological activities, including:
- Anti-inflammatory effects : Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. For instance, compounds like SC-236 have been identified as selective COX-2 inhibitors, suggesting that this compound may also possess anti-inflammatory properties .
- Antimicrobial activity : Similar pyrazole derivatives have demonstrated significant antibacterial and antifungal activities. For example, studies have shown that related compounds exhibit potent activity against various strains of bacteria and fungi .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways, such as COX enzymes.
- Interaction with Receptors : Research on similar compounds suggests potential interactions with nuclear receptors, which could modulate gene expression related to inflammation and immune response .
- Antioxidant Properties : Some pyrazole derivatives are known for their ability to scavenge free radicals, thereby reducing oxidative stress in cells.
Study 1: Anti-inflammatory Effects
A study conducted on a series of pyrazole derivatives demonstrated that compounds with furan substitutions showed significant inhibition of COX-2 activity. The study highlighted that these derivatives could serve as potential candidates for the treatment of inflammatory diseases .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of pyrazole derivatives revealed that certain compounds exhibited MIC values lower than standard antibiotics against resistant strains of bacteria. This suggests that this compound could be explored for its antimicrobial potential .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the recommended synthetic routes for 2-cyclopentyl-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves refluxing precursors (e.g., substituted pyrazoles and acetamide derivatives) in solvents like acetonitrile or toluene with catalysts such as triethylamine. Yield optimization can be achieved by adjusting molar ratios (e.g., 1:1.2 for amine:acyl chloride), reaction time (4–6 hours), and temperature (80–100°C). Reaction progress should be monitored via TLC. Post-synthesis, recrystallization using pet-ether or ethanol improves purity. Structural confirmation requires 1H NMR for hydrogen environments (e.g., NH, CH-pyrazole), IR for carbonyl groups (~1650 cm⁻¹), and LC-MS for molecular weight validation .
Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Essential techniques include:
- 1H NMR : Identifies proton environments (e.g., cyclopentyl methylene protons at δ 1.5–2.0 ppm, furan protons at δ 6.3–7.4 ppm).
- IR Spectroscopy : Confirms the presence of amide C=O (~1680 cm⁻¹) and furan C-O-C (~1250 cm⁻¹).
- LC-MS : Validates molecular weight (e.g., [M+H]+ peak) and purity (>95%).
- Elemental Analysis : Ensures correct C, H, N composition (±0.3% deviation) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound and its derivatives?
- Methodological Answer :
- PASS Program : Predicts potential biological activities (e.g., antimicrobial, anticancer) by analyzing structural motifs. For example, furan and pyrazole moieties may correlate with kinase inhibition.
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinity with target proteins (e.g., EGFR, COX-2). Validate predictions with in vitro assays (e.g., IC50 measurements) .
Q. What experimental design strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer : Apply statistical Design of Experiments (DoE) :
- Factorial Design : Vary substituents (e.g., furan vs. phenyl groups) and reaction conditions (pH, temperature) to identify critical variables.
- Response Surface Methodology (RSM) : Optimize parameters like IC50 or solubility.
- Multivariate Analysis : Use PCA or PLS to correlate structural features (e.g., logP, polar surface area) with activity .
Q. How can researchers resolve contradictions between computational predictions and experimental bioassay results?
- Methodological Answer :
- Cross-Validation : Replicate assays under standardized conditions (e.g., cell line consistency, solvent controls).
- Physicochemical Profiling : Assess solubility, permeability (e.g., PAMPA assay), and metabolic stability to identify bioavailability issues.
- Re-optimize Docking Parameters : Adjust force fields or hydration models to better reflect experimental conditions .
Q. What integrated computational-experimental approaches enhance reaction design for novel derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA to predict reaction pathways and transition states.
- Feedback Loops : Integrate experimental data (e.g., yields, byproducts) into machine learning models (e.g., random forests) to refine reaction conditions.
- High-Throughput Screening (HTS) : Automate synthesis and testing of derivatives using microreactors .
Data Analysis and Validation
Q. How should researchers analyze conflicting spectral data (e.g., unexpected peaks in NMR or IR)?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign ambiguous protons.
- Spiking Experiments : Add authentic samples of suspected impurities to confirm peak identity.
- Dynamic Light Scattering (DLS) : Check for aggregation in solution that may distort spectra .
Q. What strategies ensure reproducibility in biological assays for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
